![molecular formula C16H18N2O4 B5711401 2,4,5-trimethoxy-N-(2-pyridinylmethyl)benzamide](/img/structure/B5711401.png)
2,4,5-trimethoxy-N-(2-pyridinylmethyl)benzamide
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Overview
Description
2,4,5-trimethoxy-N-(2-pyridinylmethyl)benzamide, commonly known as TMA-2, is a psychoactive drug that belongs to the amphetamine class of drugs. TMA-2 is a derivative of the hallucinogenic compound mescaline and has been found to have a similar mechanism of action. TMA-2 has been the subject of scientific research due to its potential therapeutic benefits and its ability to induce altered states of consciousness.
Mechanism of Action
TMA-2 acts as a serotonin receptor agonist, specifically targeting the 5-HT2A receptor. This receptor is responsible for the hallucinogenic effects of TMA-2 and other psychedelic compounds. TMA-2 also affects other neurotransmitters, including dopamine and norepinephrine.
Biochemical and Physiological Effects
TMA-2 induces altered states of consciousness, including changes in perception, thought, and mood. It has been reported to cause visual and auditory hallucinations, as well as synesthesia. TMA-2 also increases heart rate and blood pressure, and can cause nausea and vomiting.
Advantages and Limitations for Lab Experiments
TMA-2 has advantages for use in laboratory experiments due to its potent psychoactive effects and its ability to induce altered states of consciousness. However, its potential for abuse and its potential to cause adverse effects on human subjects limit its use in research.
Future Directions
Future research on TMA-2 could focus on its potential therapeutic benefits, including its ability to treat depression and anxiety disorders. Further studies could investigate the mechanisms of action of TMA-2 and its effects on neurotransmitter systems in the brain. Research could also focus on developing safer and more effective psychedelic compounds for therapeutic use.
Synthesis Methods
TMA-2 can be synthesized through a variety of methods, including the reaction of 2,4,5-trimethoxybenzaldehyde with pyridine-2-carboxylic acid and subsequent reduction with lithium aluminum hydride. Other methods include the reaction of 2,4,5-trimethoxyphenylacetonitrile with pyridine-2-carboxylic acid and subsequent reduction with lithium aluminum hydride.
Scientific Research Applications
TMA-2 has been the subject of scientific research due to its potential therapeutic benefits. Studies have shown that TMA-2 has the potential to treat depression and anxiety disorders. TMA-2 has also been found to have anti-inflammatory properties and has been investigated as a potential treatment for inflammatory diseases.
properties
IUPAC Name |
2,4,5-trimethoxy-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-20-13-9-15(22-3)14(21-2)8-12(13)16(19)18-10-11-6-4-5-7-17-11/h4-9H,10H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNPEBVJAFXIHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)NCC2=CC=CC=N2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-trimethoxy-N-(pyridin-2-ylmethyl)benzamide |
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